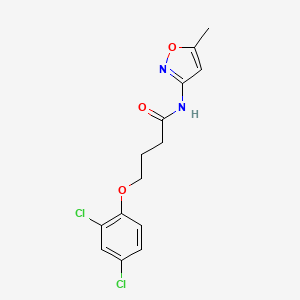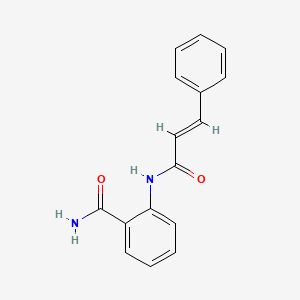![molecular formula C18H13ClFN3O B5576967 N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5576967.png)
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a pyridine carboxamide moiety, which contribute to its distinct chemical behavior and reactivity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. For instance, 4-chloroaniline and 4-fluoroaniline can be reacted with the pyridine core under suitable conditions to form the desired compound.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyridine derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: This compound shares the chlorophenyl group but has a trifluoromethyl group instead of the fluorophenyl group.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has a similar carboxamide structure but with different substituents.
Uniqueness
N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoroanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-12-3-7-15(8-4-12)23-18(24)16-2-1-11-21-17(16)22-14-9-5-13(20)6-10-14/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXRCOPXSRXCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5576904.png)
![N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5576917.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576923.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5576932.png)
![4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5576936.png)
![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)


![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)
